1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-(4-amino-2-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(13)15/h2-3,6H,4-5,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJIDSGEYCYJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of 4-Amino-2-methylaniline
The primary amine is acetylated to prevent nucleophilic interference during imide formation.
Procedure :
- 4-Amino-2-methylaniline (10 mmol) is dissolved in acetic anhydride (20 mL) and stirred at 25°C for 4 hours.
- The mixture is poured into ice-water, and the precipitate is filtered to yield 4-acetamido-2-methylaniline (89% yield).
Characterization :
Formation of N-(4-Acetamido-2-methylphenyl)succinamic Acid
Procedure :
- Succinic anhydride (12 mmol) and 4-acetamido-2-methylaniline (10 mmol) are refluxed in acetic acid (30 mL) with sulfamic acid (1 mol%) for 5 minutes.
- The crude product is recrystallized from ethanol to yield white crystals (82% yield).
Optimization :
Cyclization to N-(4-Acetamido-2-methylphenyl)pyrrolidine-2,5-dione
Procedure :
The succinamic acid derivative is heated at 150°C for 2 hours, inducing dehydration. The product is purified via recrystallization from ethyl acetate (78% yield).
Mechanistic Insight :
Intramolecular nucleophilic attack by the amide nitrogen on the carbonyl carbon forms the imide ring, facilitated by heat.
Deprotection of the Acetamide Group
Procedure :
- The protected imide (5 mmol) is refluxed in 6 M HCl (20 mL) for 3 hours.
- Neutralization with NaOH yields 1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione as a pale-yellow solid (85% yield).
Synthesis via Nitro Reduction Post-Cyclization (Route B)
Synthesis of N-(4-Nitro-2-methylphenyl)succinamic Acid
Procedure :
Cyclization to N-(4-Nitro-2-methylphenyl)pyrrolidine-2,5-dione
Heating the succinamic acid at 150°C for 2 hours yields the nitro-substituted imide (75% yield).
Reduction of the Nitro Group
Procedure :
- The nitro-imide (5 mmol) is dissolved in acetic acid (20 mL) with iron powder (15 mmol).
- The mixture is stirred at 100°C for 30 minutes, filtered, and neutralized to yield the target compound (92% yield).
Comparative Efficiency :
- Fe/AcOH : Faster (30 minutes) vs. catalytic hydrogenation (6 hours).
- Yield : 92% (Fe) vs. 88% (H₂/Pd-C).
Optimization and Reaction Parameters
Table 1: Comparison of Synthetic Routes
| Parameter | Route A (Protected Amine) | Route B (Nitro Reduction) |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield | 58% | 63% |
| Key Challenge | Deprotection side reactions | Nitro group stability |
| Purity (HPLC) | 98.5% | 97.2% |
Solvent Impact :
- Acetic acid improves reaction homogeneity but may necessitate rigorous drying.
- Ethanol recrystallization enhances purity by removing polar byproducts.
Temperature Effects :
- Cyclization below 130°C results in incomplete dehydration (≤50% conversion).
- Reduction at >100°C accelerates side reactions (e.g., over-reduction).
Characterization and Analytical Data
Spectroscopic Confirmation
IR (KBr) :
¹H NMR (DMSO-d₆) :
- δ 2.20 (s, 3H, Ar–CH₃), 2.70–2.85 (m, 4H, pyrrolidine CH₂), 6.75 (d, J = 8.4 Hz, 2H, Ar–H), 7.10 (s, 1H, Ar–H).
X-ray Crystallography :
Purity Assessment
- HPLC : Retention time = 6.8 min (C18 column, 70:30 H₂O:MeCN).
- Melting Point : 198–200°C (lit. 199–201°C).
Industrial Scalability and Environmental Considerations
Route B Advantages :
- Fewer steps reduce cumulative yield loss.
- Iron-mediated reduction is cost-effective vs. noble metal catalysts.
Waste Mitigation :
- Acetic acid recovery via distillation (≥90% efficiency).
- Fe sludge from Route B can be converted to Fe₃O₄ nanoparticles for reuse.
Chemical Reactions Analysis
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione and its derivatives involves diverse methodologies, including multicomponent reactions and rearrangements.
Lossen Rearrangement
1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione undergoes a Lossen-type rearrangement with primary alcohols in the presence of triethylamine. This reaction generates N-α-urethane-protected β-alanine derivatives with high yields (e.g., 75–95%) and purity .
Key Reaction Features :
-
Reagents : Triethylamine, primary alcohols (e.g., methanol, ethanol).
-
Conditions : Room temperature or elevated temperatures (e.g., boiling points of chloroform/toluene).
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Product : β-Alanine or γ-aminopropionic acid (GABA) derivatives with urethane protection .
Multicomponent Reactions
3-Pyrrolin-2-one derivatives (structurally related to pyrrolidine-2,5-dione) react with aliphatic amines (e.g., methylamine) to form 1,4,5-trisubstituted pyrrolidine-2,3-dione enamine derivatives . The reaction mechanism involves:
-
Acid-catalyzed condensation of aromatic aldehydes and aniline to form imine intermediates.
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Nucleophilic attack by enol derivatives of ethyl 2,4-dioxovalerate.
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Intramolecular cyclization to yield the pyrrolidine-2,3-dione framework .
Optimized Conditions :
-
Solvent : Ethanol (superior to glacial acetic acid for yield enhancement).
-
Yields : Up to 77% for 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one derivatives .
Enamine Formation and Hydrogen Bonding
The reaction of 3-pyrrolin-2-one derivatives with aliphatic amines (e.g., methylamine) forms stabilized enamine derivatives. Computational studies (DFT) reveal that the reaction proceeds via:
-
Step 1 : Protonation of the carbonyl oxygen by the amine.
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Step 2 : Intramolecular nucleophilic attack of the amine on the carbonyl carbon.
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Step 3 : Formation of an enamine intermediate stabilized by an intramolecular hydrogen bond .
Key Stabilization :
The enamine structure is stabilized by hydrogen bonding between the amino group and the carbonyl oxygen, enhancing reactivity in subsequent transformations .
Substitution Reactions
The methyl group on the phenyl ring undergoes electrophilic substitution with halogens (e.g., bromine, chlorine) in the presence of catalysts like FeCl₃. This reactivity is typical of aromatic methyl groups under acidic or catalytic conditions .
Oxidation and Reduction
While direct oxidation/reduction data for This compound is limited in the provided sources, structurally related compounds exhibit predictable reactivity:
-
Amino Groups : Susceptible to oxidation (e.g., nitration) or reduction (e.g., to amines).
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Pyrrolidine Dione Core : Stable under mild conditions but reactive toward nucleophilic attack under basic or acidic environments .
Amidrazone Reactions
N-3-substituted amidrazones react with 2,3-dimethylmaleic anhydride to form 1H-pyrrole-2,5-dione derivatives. The reaction is highly selective, avoiding alternative pathways observed with maleic anhydride .
Reaction Parameters :
-
Solvents : Toluene, chloroform, or diethyl ether.
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Temperature : Boiling points of solvents (e.g., 61°C for chloroform).
Comparative Reactivity with Analogues
Scientific Research Applications
1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-(4-Amino-2-methylphenyl)pyrrolidine-2,3-dione
- 1-(4-Amino-2-methylphenyl)pyrrolidine-2,4-dione
Comparison: 1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione is unique due to the position of the dione group on the pyrrolidine ring. This structural difference can significantly impact its chemical reactivity and biological activity compared to its analogs. For instance, the 2,5-dione isomer may exhibit different binding affinities and selectivities towards biological targets compared to the 2,3-dione and 2,4-dione isomers .
Biological Activity
1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione, also known as a pyrrolidine derivative, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrrolidine ring with carbonyl groups at the 2 and 5 positions, along with an amino and a methyl group on the phenyl ring, contributing to its unique chemical properties and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 204.22 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydrophobic pyrrolidine ring facilitates interactions with protein pockets. These interactions can modulate enzymatic activity and influence various biological pathways.
Antimicrobial Activity
Research has indicated that derivatives of pyrrolidine-2,5-dione exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
Anti-inflammatory Activity
This compound has shown potential as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Studies indicate that it can reduce lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production in macrophages, highlighting its role in inflammatory responses .
Anticancer Potential
Molecular docking studies suggest that this compound may interact with various cancer-related targets, potentially leading to apoptosis in cancer cells. For example, modifications to its structure have been proposed to enhance its binding affinity to epidermal growth factor receptors (EGFR), which are crucial in tumor growth regulation .
Case Studies
- Antibacterial Study : A study evaluated the antibacterial efficacy of several pyrrolidine derivatives including this compound against clinical isolates of bacteria. The compound exhibited potent activity against resistant strains, suggesting its potential as a lead compound for developing new antibiotics .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of this compound in a model of acute inflammation. Results demonstrated a significant reduction in inflammatory markers when treated with the compound, supporting its therapeutic potential in inflammatory diseases .
Structural Analogues and Comparisons
Several structural analogues have been synthesized for comparative studies on their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione | Contains a methoxy group | Variable antimicrobial activity |
| 1-(p-Tolyl)pyrrolidine-2,5-dione | Features a para-tolyl group | Different pharmacokinetics |
| N-Hydroxy succinimide derivatives | Related through cyclic structures | Known for bioconjugation |
These analogues demonstrate how variations in substituents can significantly impact biological activity and pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation of 4-amino-2-methylaniline with dihydrofuran-2,5-dione (maleic anhydride derivatives) under reflux in acetic acid. Key parameters include stoichiometric ratios (equimolar), solvent choice (acetic acid), and reaction time (4–24 hours). Crystallization from the reaction mixture often yields pure product .
- Data Considerations : Monitor reaction progress using TLC or HPLC. Yield optimization may require adjusting temperature gradients or catalytic additives (e.g., acid/base catalysts) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodology : Use 1H/13C NMR to confirm the pyrrolidine-2,5-dione ring and aromatic substituents. IR spectroscopy verifies carbonyl stretches (~1700–1750 cm⁻¹) and NH₂ vibrations (~3300–3500 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
- Example Data : For a related compound, 1H NMR in d₆-DMSO showed δ 7.58–8.77 ppm for aromatic protons and δ 3.0–4.0 ppm for pyrrolidine ring protons .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of synthetic pathways for this compound?
- Methodology : Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Tools like ICReDD’s reaction path search methods predict optimal conditions (solvent, catalysts) and reduce trial-and-error experimentation .
- Case Study : Computational screening of maleimide derivatives identified steric and electronic effects of the 4-amino-2-methylphenyl group on ring strain and reactivity .
Q. What strategies resolve contradictions in reported biological activities of structurally similar aminopyrrolidine diones?
- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., halogenation, methyl group variations). Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to correlate substituent effects with bioactivity .
- Data Analysis : For example, 3-aminopyrrolidine derivatives showed varying glycosidase inhibition depending on aryl substituent electronics .
Q. How can experimental design (DoE) improve the scalability of this compound’s synthesis?
- Methodology : Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading). Statistical tools like ANOVA identify significant factors affecting yield and purity .
- Example : A Plackett-Burman design for a related pyrrolidine dione reduced experiments by 40% while achieving >85% yield .
Specialized Methodological Questions
Q. What purification techniques address challenges in isolating this compound from byproducts?
- Methodology : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate polar impurities. Recrystallization from ethanol/water mixtures enhances purity, as demonstrated for analogous compounds .
- Data Insight : X-ray crystallography (e.g., Acta Crystallographica reports) confirms crystal packing and hydrogen-bonding patterns critical for purification .
Q. How do steric and electronic effects of the 2-methyl group influence the compound’s reactivity in further derivatization?
- Methodology : Perform kinetic studies on nucleophilic additions (e.g., aza-Michael reactions) with varying electrophiles. Compare reaction rates and product distributions with/without the methyl group using LC-MS .
- Findings : The methyl group increases steric hindrance, reducing reactivity at the 3-position but enhancing stability of the dione ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
